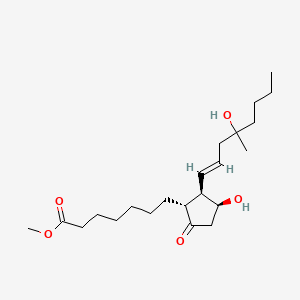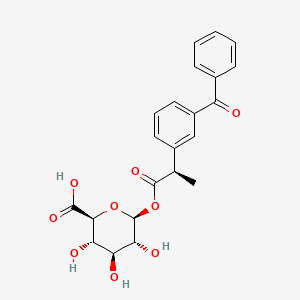
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is a synthetic glucocorticoid, a type of corticosteroid, which is used for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, modified to enhance its stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) involves the reaction of betamethasone with triethyl orthopropionate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like tetrahydrofuran. After the initial reaction, aluminum trichloride is added to the reaction mixture, followed by a thermal insulation reaction to yield the final product .
Industrial Production Methods
Industrial production of Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified and packaged under controlled conditions to maintain its stability and efficacy .
化学反应分析
Types of Reactions
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
科学研究应用
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is used in:
Chemistry: As a reference standard in analytical methods.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of new corticosteroid drugs.
作用机制
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
相似化合物的比较
Similar Compounds
Betamethasone: The parent compound with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid with a slightly different structure.
Prednisolone: A commonly used glucocorticoid with a different pharmacokinetic profile.
Uniqueness
Betamethasone Cyclic 17,21-(Ethyl Orthopropionate) is unique due to its enhanced stability and efficacy compared to its parent compound, betamethasone. The cyclic 17,21-(ethyl orthopropionate) modification provides better pharmacokinetic properties, making it more effective in clinical and research applications .
属性
IUPAC Name |
(4R,8'S,10'S,11'S,13'S,14'S,16'S)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-6-25(32-7-2)33-15-22(31)27(34-25)16(3)12-20-19-9-8-17-13-18(29)10-11-23(17,4)26(19,28)21(30)14-24(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,23-,24-,25?,26?,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXAEPGZXIOQQ-DYVWWKHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OCC(=O)[C@@]2(O1)[C@H](C[C@@H]3[C@@]2(C[C@@H](C4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062-09-5 |
Source


|
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-[(1-ethoxypropylidene)bis(oxy)]-9-fluoro-11-hydroxy-16-methyl-, (11β,16β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)

![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
![[(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B589278.png)








